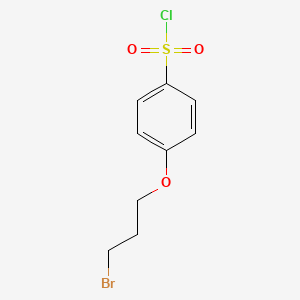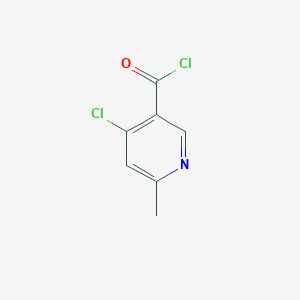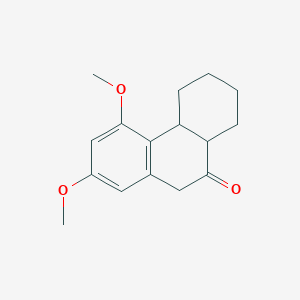
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H10BrClO3S. It is a derivative of benzenesulfonyl chloride, where the sulfonyl chloride group is substituted with a 3-bromopropoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: One common method to synthesize 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is carried out in an oil bath at temperatures between 170-180°C for about 15 hours.
Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters, respectively.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring is attacked by electrophiles.
Common Reagents and Conditions
Amines: React with this compound to form sulfonamides.
Alcohols: React to form sulfonate esters.
Electrophiles: Such as bromine or chlorine, can react with the aromatic ring under acidic conditions.
Major Products Formed
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is used in various scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3-Bromopropoxy)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with amines and alcohols. This reactivity is utilized in the synthesis of sulfonamides and sulfonate esters, which are important intermediates in various chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonyl Chloride: A closely related compound with similar reactivity but without the 3-bromopropoxy group.
Toluene-4-sulfonyl Chloride: Another similar compound that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness
4-(3-Bromopropoxy)benzene-1-sulfonyl chloride is unique due to the presence of the 3-bromopropoxy group, which imparts different reactivity and properties compared to its analogs. This makes it a valuable reagent in specific synthetic applications where the 3-bromopropoxy group is required .
Eigenschaften
Molekularformel |
C9H10BrClO3S |
|---|---|
Molekulargewicht |
313.60 g/mol |
IUPAC-Name |
4-(3-bromopropoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H10BrClO3S/c10-6-1-7-14-8-2-4-9(5-3-8)15(11,12)13/h2-5H,1,6-7H2 |
InChI-Schlüssel |
BHAOZXDFDRKMON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCCBr)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8770378.png)













